molecular formula C7H14N2S2 B1426139 Methyl 4-methylpiperazine-1-carbodithioate CAS No. 98428-90-1

Methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B1426139
CAS No.: 98428-90-1
M. Wt: 190.3 g/mol
InChI Key: IMVFRUURAMHQKJ-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C7H14N2S2 It is a derivative of piperazine, a heterocyclic amine, and contains a carbodithioate group

Mechanism of Action

Target of Action

Methyl 4-methylpiperazine-1-carbodithioate is a complex compound with a variety of potential targets. It has been used in the formation of mixed-ligand complexes with metals such as Cobalt (II), Nickel (II), and Copper (II) . These complexes are of interest due to their potential biological activity .

Mode of Action

The mode of action of this compound is primarily through its interaction with these metal ions. The compound forms complexes with these ions, stabilizing them and allowing for various interactions . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the metal ions it interacts with. For example, Cobalt (II) complexes exhibit superexchange ferromagnetic coupling of the unpaired spins on adjacent low-spin cobalt (II) species forming long chained polymeric compounds . The exact downstream effects of these interactions are still being studied.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the nature of its interactions with metal ions. For example, its interaction with Cobalt (II) results in the formation of long chained polymeric compounds . The exact cellular effects of these interactions are still being studied.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal ions in the environment can affect the compound’s ability to form complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylpiperazine-1-carbodithioate can be synthesized through the reaction of 4-methylpiperazine with carbon disulfide and methyl iodide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Reaction of 4-methylpiperazine with carbon disulfide: This step forms the intermediate 4-methylpiperazine-1-carbodithioic acid.

    Methylation: The intermediate is then methylated using methyl iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 4-methylpiperazine-1-carbodithioate can be compared with other carbodithioate derivatives and piperazine compounds:

This compound is unique due to its specific combination of a piperazine ring and a carbodithioate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVFRUURAMHQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718158
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98428-90-1
Record name Methyl 4-methylpiperazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(methylsulfanyl)carbothioylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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